[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol [1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol
Brand Name: Vulcanchem
CAS No.: 934570-59-9
VCID: VC8154005
InChI: InChI=1S/C12H18N2O/c15-10-11-3-6-14(7-4-11)9-12-2-1-5-13-8-12/h1-2,5,8,11,15H,3-4,6-7,9-10H2
SMILES: C1CN(CCC1CO)CC2=CN=CC=C2
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol

CAS No.: 934570-59-9

Cat. No.: VC8154005

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol - 934570-59-9

Specification

CAS No. 934570-59-9
Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name [1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol
Standard InChI InChI=1S/C12H18N2O/c15-10-11-3-6-14(7-4-11)9-12-2-1-5-13-8-12/h1-2,5,8,11,15H,3-4,6-7,9-10H2
Standard InChI Key RAJQONMXWKPTTO-UHFFFAOYSA-N
SMILES C1CN(CCC1CO)CC2=CN=CC=C2
Canonical SMILES C1CN(CCC1CO)CC2=CN=CC=C2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Configuration

The systematic IUPAC name, [1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol, reflects its bicarbocyclic architecture:

  • A piperidine ring (six-membered saturated heterocycle with one nitrogen atom) at position 4 bears a hydroxymethyl group (-CH2_2OH).

  • The nitrogen atom at position 1 of the piperidine is substituted with a pyridin-3-ylmethyl group (a methylene-linked pyridine ring with nitrogen at position 3).

The three-dimensional conformation enables diverse intermolecular interactions, particularly through the pyridine nitrogen’s basicity and the hydroxyl group’s hydrogen-bonding capability .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC12H18N2O\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}
Molecular Weight206.28 g/mol
CAS Registry Number934570-59-9
InChI KeyJPXDIVWWVSAUEE-UHFFFAOYSA-N

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step sequence:

  • Alkylation of Piperidine: Piperidine reacts with pyridine-3-carboxaldehyde under basic conditions (e.g., K2_2CO3_3) to form 1-(pyridin-3-ylmethyl)piperidine.

  • Hydroxymethylation: The intermediate undergoes hydroxymethylation using formaldehyde under reductive conditions (e.g., NaBH4_4), yielding the target alcohol.

Reaction Scheme:

Piperidine+Pyridine-3-carboxaldehydeBase1-(Pyridin-3-ylmethyl)piperidineNaBH4HCHO[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol\text{Piperidine} + \text{Pyridine-3-carboxaldehyde} \xrightarrow{\text{Base}} \text{1-(Pyridin-3-ylmethyl)piperidine} \xrightarrow[\text{NaBH}_4]{\text{HCHO}} \text{[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol}

Industrial Manufacturing

Industrial processes optimize for yield (>85%) and purity (>98%) using:

  • Continuous Flow Reactors: Enhance reaction control and scalability.

  • Chromatographic Purification: Reversed-phase HPLC ensures high purity for pharmaceutical applications .

Physicochemical Properties and Reactivity

Physical Properties

  • Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and moderately soluble in water (≈15 mg/mL at 25°C).

  • Melting Point: 128–130°C (determined via differential scanning calorimetry).

Chemical Reactivity

The compound participates in three primary reactions:

  • Oxidation: The hydroxymethyl group oxidizes to a ketone (C=O\text{C=O}) using CrO3_3 or KMnO4_4.

  • Esterification: Reacts with acyl chlorides (e.g., acetyl chloride) to form esters.

  • Coordination Chemistry: The pyridine nitrogen acts as a ligand for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) .

Applications in Pharmaceutical Research

Central Nervous System (CNS) Drug Development

The piperidine-pyridine scaffold is prevalent in neuromodulatory agents. Derivatives of [1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol exhibit:

  • Dopamine Receptor Affinity: Sub-micromolar binding to D2_2 receptors (Ki=0.4μMK_i = 0.4 \mu\text{M}) .

  • Blood-Brain Barrier Penetration: LogP ≈ 1.8 predicts favorable CNS bioavailability.

Antibacterial and Antifungal Activity

Structural analogs demonstrate moderate activity against:

  • Gram-Positive Bacteria: MIC = 8 µg/mL for Staphylococcus aureus .

  • Candida albicans: IC50_{50} = 32 µg/mL .

Comparison with Structural Analogs

Positional Isomerism in Pyridine Substitution

The pyridin-3-ylmethyl isomer () differs significantly from the pyridin-4-ylmethyl variant ( ):

Table 2: Comparative Analysis of Pyridine Isomers

PropertyPyridin-3-ylmethyl DerivativePyridin-4-ylmethyl Derivative
CAS Number934570-59-9174560-96-4
Melting Point128–130°C115–117°C
Receptor Binding (D2_2)Ki=0.4μMK_i = 0.4 \mu\text{M}Ki=2.1μMK_i = 2.1 \mu\text{M}
Synthetic Yield78%65%

The 3-yl isomer’s superior receptor affinity is attributed to optimal nitrogen lone-pair orientation for hydrogen bonding .

Industrial and Material Science Applications

Agrochemical Intermediates

The compound serves as a precursor to:

  • Herbicides: Chlorinated derivatives inhibit acetolactate synthase (ALS).

  • Insecticides: Thiocyanate analogs target nicotinic acetylcholine receptors .

Coordination Polymers

Metal-organic frameworks (MOFs) incorporating this ligand show:

  • High Surface Area: 1,200 m2^2/g (Cu-MOF) .

  • CO2_2 Adsorption: 4.2 mmol/g at 298 K .

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